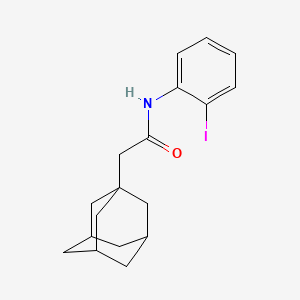![molecular formula C17H22N4O3 B4137218 N-[3-(1H-imidazol-1-yl)propyl]-N'-(4-propoxyphenyl)ethanediamide](/img/structure/B4137218.png)
N-[3-(1H-imidazol-1-yl)propyl]-N'-(4-propoxyphenyl)ethanediamide
描述
N-[3-(1H-imidazol-1-yl)propyl]-N'-(4-propoxyphenyl)ethanediamide, also known as ABT-702, is a small molecule inhibitor that has been extensively studied in preclinical research. It is a selective adenosine kinase inhibitor that has shown promise in the treatment of various diseases, including cancer, inflammation, and neurological disorders.
作用机制
N-[3-(1H-imidazol-1-yl)propyl]-N'-(4-propoxyphenyl)ethanediamide is a selective adenosine kinase inhibitor, which means it blocks the enzyme that breaks down adenosine in cells. Adenosine is an important signaling molecule that regulates various physiological processes, including inflammation, immune response, and cell proliferation. By inhibiting adenosine kinase, this compound increases the levels of adenosine in cells, which can have various effects on cellular signaling pathways. This compound has been shown to inhibit the growth of cancer cells by inducing apoptosis (programmed cell death) and reducing cell proliferation.
Biochemical and Physiological Effects:
This compound has various biochemical and physiological effects, depending on the cell type and disease model. In cancer cells, this compound has been shown to induce apoptosis by activating caspase enzymes and reducing the levels of anti-apoptotic proteins. It also inhibits cell proliferation by reducing the levels of cyclin-dependent kinases and increasing the levels of cell cycle inhibitors. Inflammatory cells, this compound reduces the production of pro-inflammatory cytokines and chemokines, which are involved in the recruitment of immune cells to the site of inflammation. In neurons, this compound has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is important for neuronal survival and plasticity.
实验室实验的优点和局限性
N-[3-(1H-imidazol-1-yl)propyl]-N'-(4-propoxyphenyl)ethanediamide has several advantages for lab experiments, including its high selectivity for adenosine kinase and its ability to penetrate cells and tissues. It is also relatively stable and can be easily synthesized in large quantities. However, this compound has some limitations, including its potential toxicity at high concentrations and its limited solubility in aqueous solutions. It is also important to note that this compound has not yet been tested in clinical trials, so its safety and efficacy in humans are still unknown.
未来方向
There are several future directions for N-[3-(1H-imidazol-1-yl)propyl]-N'-(4-propoxyphenyl)ethanediamide research. One potential application is in the treatment of cancer, as it has shown promising results in preclinical studies. Further studies are needed to determine its safety and efficacy in human cancer patients. Another potential application is in the treatment of neurological disorders, such as Alzheimer's disease and traumatic brain injury. This compound has been shown to have neuroprotective effects in animal models, and further studies are needed to determine its potential in human patients. Additionally, this compound could be investigated as a potential treatment for other inflammatory diseases, such as rheumatoid arthritis and multiple sclerosis. Overall, this compound has shown promise in preclinical studies, and further research is needed to determine its potential therapeutic applications.
科学研究应用
N-[3-(1H-imidazol-1-yl)propyl]-N'-(4-propoxyphenyl)ethanediamide has been extensively studied in preclinical research, and its potential therapeutic applications have been investigated in various disease models. It has been shown to have anti-inflammatory effects in animal models of arthritis and colitis. This compound has also been investigated as a potential treatment for cancer, as it has been shown to inhibit the growth of several types of cancer cells, including lung, breast, and prostate cancer cells. In addition, this compound has been studied for its potential neuroprotective effects, as it has been shown to improve cognitive function in animal models of Alzheimer's disease and traumatic brain injury.
属性
IUPAC Name |
N-(3-imidazol-1-ylpropyl)-N'-(4-propoxyphenyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O3/c1-2-12-24-15-6-4-14(5-7-15)20-17(23)16(22)19-8-3-10-21-11-9-18-13-21/h4-7,9,11,13H,2-3,8,10,12H2,1H3,(H,19,22)(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BETFKVPUAHJMIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)NC(=O)C(=O)NCCCN2C=CN=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-({[2-(4-butylphenyl)-6-chloro-2H-1,2,3-benzotriazol-5-yl]amino}carbonothioyl)acetamide](/img/structure/B4137138.png)
![2-(4-ethyl-5-{[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]thio}-4H-1,2,4-triazol-3-yl)-N-(3-methoxyphenyl)acetamide](/img/structure/B4137146.png)
![2-({[4-allyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}methyl)-1H-benzimidazole](/img/structure/B4137153.png)
![2-[3-(cyclohexylamino)-1-methyl-3-oxopropyl]-5-methylhexanoic acid](/img/structure/B4137166.png)
![2-{5-bromo-2-methoxy-4-[(propylamino)methyl]phenoxy}-N-phenylacetamide hydrochloride](/img/structure/B4137178.png)
![4-{2-[(2-furylmethyl)amino]-1,3-thiazol-4-yl}phenyl acetate](/img/structure/B4137181.png)

![N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-(2-phenylethyl)-N~1~-(4-pyridinylmethyl)glycinamide](/img/structure/B4137189.png)

![3-{[({5-[3-(2,4-dichlorophenoxy)propyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetyl]amino}benzoic acid](/img/structure/B4137199.png)
![4-acetyl-3-(3-fluorophenyl)-1,4,5-triazatricyclo[5.2.2.0~2,6~]undec-5-ene](/img/structure/B4137207.png)
![N-[(5-cyclopentyl-1,2,4-oxadiazol-3-yl)methyl]-9H-purin-6-amine trifluoroacetate](/img/structure/B4137209.png)
![4-({[(3-chlorophenyl)sulfonyl]amino}methyl)-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B4137225.png)
![2-[(3,4-dimethoxybenzyl)amino]-1-(2-methyl-2H-tetrazol-5-yl)ethanol hydrochloride](/img/structure/B4137239.png)